molecular formula C15H11BrN2OS B5564192 N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide

Cat. No.: B5564192
M. Wt: 347.2 g/mol
InChI Key: AXTVOEKIJDGCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C15H11BrN2OS and its molecular weight is 347.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.97755 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) explores the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibit remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photodynamic therapy mechanisms, suggesting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Desai, Rajpara, and Joshi (2013) reported on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds enhances their antimicrobial efficacy, highlighting a potential application in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Catalytic Activities in Organic Synthesis

Yen et al. (2006) introduced mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes with significant activities toward Heck coupling reactions. These complexes offer a convenient entry into benzothiazole-based catalysts that might be applied in various organic synthesis processes, contributing to more efficient and selective catalytic systems (Yen et al., 2006).

Potential in Drug Development

A study by Kashiyama et al. (1999) on antitumor benzothiazoles discussed the synthesis, metabolic formation, and biological properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. Their work suggests that differential uptake and metabolism by cancer cell lines might underlie selective anticancer activity, pointing towards the potential of benzothiazole derivatives in cancer drug development (Kashiyama et al., 1999).

Ligand-Protein Interactions

Brockmann et al. (2014) explored the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. Their findings indicate that thiazolides, a novel class of anti-infectious agents, can also induce cell death in colon carcinoma cell lines through interactions with the detoxification enzyme GSTP1. This dual functionality underscores the versatility of benzothiazole derivatives in both antimicrobial and anticancer research (Brockmann et al., 2014).

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c1-9-3-2-4-10(7-9)14(19)18-15-17-12-6-5-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTVOEKIJDGCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.